molecular formula C22H23ClN4O3S2 B11371634 2-Methylpropyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

2-Methylpropyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11371634
M. Wt: 491.0 g/mol
InChI Key: ONWOBZDOVHXMHZ-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of the thiazole and pyrimidine rings, followed by the introduction of the functional groups. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrimidine Ring: This typically involves the condensation of suitable amines and carbonyl compounds.

    Introduction of Functional Groups: This step involves the use of reagents such as chlorinating agents, sulfanyl compounds, and carboxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Biological Studies: It can be used to study the interactions of thiazole and pyrimidine derivatives with biological targets.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the thiazole and pyrimidine rings suggests potential interactions with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1).

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings, such as cytosine and thymine.

Uniqueness

2-Methylpropyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to the combination of its functional groups and the specific arrangement of its rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole or pyrimidine derivatives.

Properties

Molecular Formula

C22H23ClN4O3S2

Molecular Weight

491.0 g/mol

IUPAC Name

2-methylpropyl 2-[[5-chloro-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H23ClN4O3S2/c1-12(2)10-30-20(29)18-14(4)25-22(32-18)27-19(28)17-16(23)9-24-21(26-17)31-11-15-7-5-6-13(3)8-15/h5-9,12H,10-11H2,1-4H3,(H,25,27,28)

InChI Key

ONWOBZDOVHXMHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C)Cl

Origin of Product

United States

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